(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
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Overview
Description
®-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a bromine atom on the phenyl ring and an amino group attached to the alpha carbon
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-bromophenylacetic acid, have been studied . These compounds are often involved in various biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-bromophenylacetic acid, can undergo various chemical reactions . For instance, they can be converted into different derivatives through processes like Fischer esterification or condensation with aldehydes .
Biochemical Pathways
For example, plant protoplasts can conjugate aspartic acid with 4-Bromophenylacetic acid to form 4-Bromophenylacetyl-L-aspartic acid .
Pharmacokinetics
For instance, 4-Bromophenylacetic acid, a related compound, is slightly soluble in water but very soluble in ethyl alcohol and diethyl ether .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then subjected to reductive amination to introduce the amino group, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines.
Major Products:
- Oximes, nitriles, phenylacetic acid derivatives, and various substituted phenylacetic acids.
Scientific Research Applications
®-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the bromine atom and amino group, resulting in different chemical properties.
4-Bromophenylacetic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Amino-2-phenylacetic acid: Similar structure but lacks the bromine atom, leading to different biological activities.
Uniqueness: ®-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQBUDPQVTWJW-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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